Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a piperazine derivative featuring a 4-methoxyphenylsulfonyl group and a benzoate ester. Piperazine-based compounds are widely explored in medicinal and materials chemistry due to their structural versatility and ability to engage in hydrogen bonding, which enhances solubility and target binding. This compound’s synthesis typically involves coupling reactions between piperazine intermediates and activated carbonyl or sulfonyl precursors, followed by crystallization for purification .
Properties
Molecular Formula |
C20H23N3O6S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H23N3O6S/c1-28-17-7-9-18(10-8-17)30(26,27)23-13-11-22(12-14-23)20(25)21-16-5-3-15(4-6-16)19(24)29-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
InChI Key |
QBDUZZLZPOGVSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Piperazine Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
The introduction of the 4-methoxyphenylsulfonyl group to piperazine is a critical first step. Classical sulfonylation involves reacting piperazine with 4-methoxyphenylsulfonyl chloride in an aprotic solvent such as dichloromethane or dimethylformamide (DMF). Base catalysts like triethylamine or pyridine are employed to neutralize HCl byproducts. For example, a protocol adapted from CN117024379B uses a 1:1.2 molar ratio of piperazine to sulfonyl chloride, achieving yields exceeding 85% after 6–8 hours at 0–5°C.
Key Optimization Parameters :
Carboxylic Acid Activation for Urea Linkage Formation
The methyl benzoate moiety requires activation for urea bond formation with the piperazine sulfonamide. Thionyl chloride (SOCl₂) is widely used to convert 4-aminobenzoic acid to its acyl chloride derivative, followed by esterification with methanol. Alternatively, 4-isocyanatobenzoic acid methyl ester can be synthesized using triphosgene, enabling direct urea coupling.
Representative Protocol (adapted from PMC3007036):
- Acyl Chloride Formation : 4-Aminobenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) for 4 hours.
- Esterification : The resultant acyl chloride is treated with methanol (5 eq) at 0°C, yielding methyl 4-aminobenzoate (92% yield).
- Isocyanate Generation : Reaction with triphosgene (0.35 eq) in toluene at 60°C produces methyl 4-isocyanatobenzoate.
Palladium-Catalyzed Carbonylation Strategies
Aminocarbonylation of Aryl Halides
Palladium-catalyzed carbonylation offers a modern alternative for constructing the urea linkage. Using aryl iodides or bromides, CO gas, and amines, this method avoids harsh acyl chloride conditions. For instance, Herrmann’s palladacycle with [(tBu)₃PH]BF₄ as a preligand enables efficient carbonyl insertion.
- Substrate : Methyl 4-iodobenzoate (1 eq), 4-[(4-methoxyphenyl)sulfonyl]piperazine (1.2 eq).
- Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), CO (1 atm), DMF, 80°C, 12 hours.
- Yield : 78% isolated yield after column chromatography.
Advantages :
- Functional group tolerance (e.g., methoxy, sulfonyl groups remain intact).
- Reduced byproduct formation compared to classical methods.
Microwave-Assisted and Solvent-Free Methodologies
Accelerated Coupling via Microwave Irradiation
Microwave protocols significantly reduce reaction times. A modified approach from Lagerlund & Larhed (2006) employs Mo(CO)₆ as a solid CO source, enabling small-scale reactions without gaseous CO.
Optimized Procedure :
- Reactants : Methyl 4-iodobenzoate (1 eq), piperazine sulfonamide (1.1 eq), Mo(CO)₆ (2 eq).
- Conditions : DMF, 120°C, microwave irradiation (300 W), 30 minutes.
- Yield : 82% with >95% purity by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Acylation | 85–92 | 8–12 | Low cost, scalable | HCl byproduct management required |
| Pd-Catalyzed Carbonylation | 75–78 | 12–24 | Mild conditions, high selectivity | Expensive catalysts, CO handling |
| Microwave-Assisted | 80–82 | 0.5–1 | Rapid, energy-efficient | Limited to small-scale synthesis |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of 4-hydroxybenzoate derivatives.
Reduction: Formation of 4-aminobenzoate derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby modulating their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Piperazine derivatives often differ in substituents on the aromatic rings or the piperazine core, which significantly influence their properties. Key comparisons include:
- Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., C2-C4 in with Br, Cl, F substituents) .
- Crystallinity : Compounds with sulfonyl groups (e.g., and ) often form stable crystals due to hydrogen-bonding interactions, which could improve shelf-life and purity .
- Steric Effects : Bulky substituents like trifluoromethyl (C7 in ) or phenethyl () may reduce reaction yields or hinder target binding compared to smaller groups like methoxy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate?
- The compound is typically synthesized via a two-step process:
Sulfonylation of piperazine : React 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
Carbamate coupling : Use carbodiimide reagents (e.g., EDC or DCC) to couple the sulfonylated piperazine with methyl 4-aminobenzoate. Anhydrous conditions and temperature control (50–60°C) are critical to minimize side reactions. Purification via column chromatography (e.g., EtOAc/hexane gradients) ensures >95% purity .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR), aromatic protons (δ 6.8–8.0 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, 1350–1150 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical mass (C21H24N4O6S: 484.14 g/mol) .
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use a C18 column with a methanol/water mobile phase (UV detection at 254 nm). Retention times should align with reference standards.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C for storage recommendations).
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with single-crystal data to detect polymorphic impurities .
Advanced Research Questions
Q. How does the crystal structure inform intermolecular interactions and solubility?
- Single-crystal X-ray studies of analogous sulfonamide-piperazine derivatives reveal:
- Hydrogen-bonding networks : N–H···O interactions between sulfonyl groups and adjacent piperazine NH stabilize the lattice.
- Packing motifs : Layered arrangements due to π-π stacking of aromatic rings. These features correlate with low aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
Q. What mechanistic insights guide structure-activity relationship (SAR) studies?
- Substituent effects :
- Electron-withdrawing groups (e.g., sulfonyl) enhance binding to serine proteases (e.g., carbonic anhydrase).
- Methoxy groups improve metabolic stability compared to halogenated analogs.
Q. How can contradictory bioactivity data be resolved in pharmacological studies?
- Case example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
Membrane permeability differences : Use logP calculations (e.g., ACD/Labs) to optimize lipophilicity.
Resistance mechanisms : Pair with efflux pump inhibitors (e.g., verapamil) in MIC assays.
- Validate findings with orthogonal assays (e.g., time-kill kinetics) and statistical analysis (e.g., ANOVA with post-hoc tests) .
Q. What computational methods predict metabolic pathways and toxicity?
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
